2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that features a brominated thiophene ring attached to an indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 5-bromothiophene-2-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-bromothiophen-2-yl)methylidene]amino]benzamide
- **{[(5-bromothiophen-2-yl)methylidene]amino}thiourea
- **4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core, which imparts distinct electronic and steric properties
properties
Molecular Formula |
C14H7BrO2S |
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Molecular Weight |
319.17 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C14H7BrO2S/c15-12-6-5-8(18-12)7-11-13(16)9-3-1-2-4-10(9)14(11)17/h1-7H |
InChI Key |
UVXWMVBGMJVLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(S3)Br)C2=O |
Origin of Product |
United States |
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